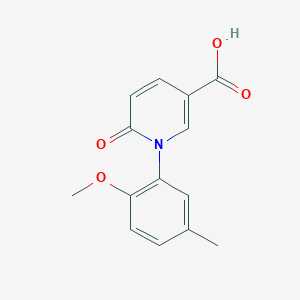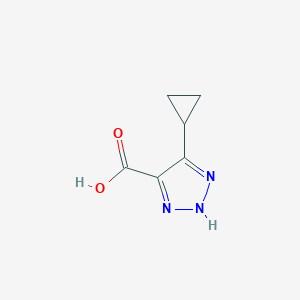
4-Cyclopropyl-1,3-thiazol-5-amine
Übersicht
Beschreibung
4-Cyclopropyl-1,3-thiazol-5-amine (CPA) is an organosulfur compound and a derivative of thiazole. It is used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various organic transformations. CPA has been extensively studied in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Electronic Investigation
A detailed study on a similar molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, demonstrated comprehensive experimental and theoretical investigation into its molecular and electronic structure. Advanced techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations provided insights into its geometric and electronic characteristics, underlining the potential of thiazol derivatives in material science and molecular engineering (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Synthetic Methodologies and Antibacterial Applications
Another research focused on the synthesis of fluorine-containing thiazole and bis-3H-thiazole derivatives, emphasizing a novel, efficient method that yields high-quality products. These compounds were tested for their antibacterial activities against several pathogens, showcasing the importance of 4-Cyclopropyl-1,3-thiazol-5-amine and its derivatives in developing new antibacterial agents (Abbasi Shiran et al., 2015).
Enantiomerically Pure Derivatives and Stereochemistry
Research into enantiomerically pure 1,3-Thiazole-5(4H)-thiones highlighted the role of stereochemistry in the synthesis and reactivity of thiazole derivatives. This study underpins the compound's potential in creating optically active materials, which could be pivotal for pharmaceutical applications and the study of chiral molecules (Gebert & Heimgartner, 2002).
Anti-inflammatory Activity and LOX Inhibition
A specific investigation into N-aryl-4-aryl-1,3-Thiazole-2-Amine derivatives demonstrated their direct inhibition of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammatory diseases. This finding points to the compound's relevance in developing new anti-inflammatory drugs (Suh, Yum, Cheon, & Cho, 2012).
Eigenschaften
IUPAC Name |
4-cyclopropyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGILJCLUJVGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-thiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)



![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)


